3,4,5-Trifluorophenyl isothiocyanate

Übersicht

Beschreibung

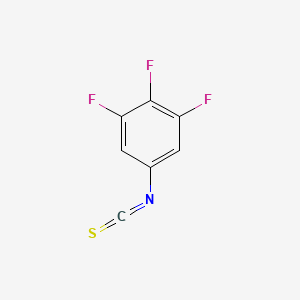

3,4,5-Trifluorophenyl isothiocyanate is an organic compound with the molecular formula C7H2F3NS. It is a derivative of phenyl isothiocyanate, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,5-Trifluorophenyl isothiocyanate can be synthesized through the reaction of 3,4,5-trifluoroaniline with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds as follows:

3,4,5-Trifluoroaniline+Thiophosgene→3,4,5-Trifluorophenyl isothiocyanate+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trifluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.

Addition Reactions: Can add to double bonds in alkenes under specific conditions.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form thiourea derivatives.

Alkenes: Undergoes addition reactions with alkenes in the presence of catalysts.

Major Products

Thiourea Derivatives: Formed from the reaction with amines.

Addition Products: Formed from reactions with alkenes.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trifluorophenyl isothiocyanate is used in various scientific research applications, including:

Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Bioconjugation: Employed in the modification of biomolecules for research purposes.

Material Science: Utilized in the functionalization of surfaces and materials to impart specific properties

Wirkmechanismus

The mechanism of action of 3,4,5-trifluorophenyl isothiocyanate involves its reaction with nucleophilic groups in biomolecules, such as amine groups in proteins. This reaction forms a thiourea linkage, which can alter the structure and function of the biomolecule. This property is exploited in bioconjugation and material science applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

- 4-(Trifluoromethyl)phenyl isothiocyanate

- Phenyl isothiocyanate

Uniqueness

3,4,5-Trifluorophenyl isothiocyanate is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in applications where specific reactivity patterns are desired .

Biologische Aktivität

3,4,5-Trifluorophenyl isothiocyanate (TFPIC) is a compound belonging to the isothiocyanate family, known for its diverse biological activities. Isothiocyanates are hydrolysis products of glucosinolates found in cruciferous vegetables and have been extensively studied for their potential health benefits, particularly in cancer prevention and antimicrobial activity. This article provides a comprehensive overview of the biological activity of TFPIC, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Isothiocyanates exert their biological effects through several mechanisms:

- Nrf2 Activation : TFPIC can activate the Nrf2 pathway by modifying cysteine residues in Keap1, leading to the translocation of Nrf2 to the nucleus. This process enhances the expression of antioxidant and detoxifying enzymes such as glutathione S-transferases (GSTs) and heme oxygenase 1 (HO-1) .

- Cytochrome P450 Modulation : Research indicates that TFPIC may influence cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, TFPIC has shown potential in downregulating CYP3A2 mRNA expression while upregulating CYP1A1 and CYP1A2 activities .

- Antimicrobial Activity : TFPIC exhibits significant antimicrobial properties against various pathogens, including Helicobacter pylori and Clostridium species. Studies demonstrate that it can inhibit bacterial growth at low concentrations .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Properties

In vitro studies have shown that TFPIC can induce apoptosis in several cancer cell lines. For example, a study demonstrated that TFPIC exhibited cytotoxicity with IC50 values ranging from 5 to 10 nM against various cancer types. The mechanism involved the induction of oxidative stress and subsequent activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

TFPIC has been tested against antibiotic-resistant strains of H. pylori. It was found to have a median MIC of 2 μg/mL against both resistant and sensitive strains, indicating its potential as an effective treatment option for persistent infections caused by this pathogen .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in cancer treatment and infection control. Its ability to modulate key enzymatic pathways and activate protective cellular mechanisms positions it as a promising candidate for further research.

Eigenschaften

IUPAC Name |

1,2,3-trifluoro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBSFEHVBOTTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375356 | |

| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-52-6 | |

| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.